molecular formula C21H18F2N2O4S B7714887 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide

3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide

Cat. No.: B7714887
M. Wt: 432.4 g/mol
InChI Key: ALZVVZVPMSUXTL-UHFFFAOYSA-N
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Description

3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide is a complex organic compound that features a benzylsulfamoyl group, a difluorophenyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with sulfamoyl chloride under basic conditions to form the benzylsulfamoyl intermediate.

    Coupling with 2,4-Difluoroaniline: The benzylsulfamoyl intermediate is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may also find use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-hydroxybenzamide
  • 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-chlorobenzamide

Uniqueness

3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S/c1-29-19-10-7-15(21(26)25-18-9-8-16(22)12-17(18)23)11-20(19)30(27,28)24-13-14-5-3-2-4-6-14/h2-12,24H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZVVZVPMSUXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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